![molecular formula C25H24O4 B14220328 Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- CAS No. 588729-10-6](/img/structure/B14220328.png)
Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- is a chemical compound that features an anthracene core substituted at the 9-position with a methoxy group linked to a 3,4,5-trimethoxyphenyl moiety
Preparation Methods
The synthesis of Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- typically involves the following steps:
Starting Materials: Anthracene and 3,4,5-trimethoxybenzyl alcohol.
Reaction Conditions: The reaction is generally carried out under anhydrous conditions using a suitable base such as potassium carbonate.
Synthetic Route: The 3,4,5-trimethoxybenzyl alcohol is first converted to its corresponding bromide using phosphorus tribromide. This intermediate is then reacted with anthracene in the presence of a base to yield the desired product.
Chemical Reactions Analysis
Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the anthracene core to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the anthracene core, particularly at the 1- and 2-positions, using reagents like bromine or nitric acid.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or toluene, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted anthracenes and their derivatives.
Scientific Research Applications
Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its interactions with proteins and enzymes.
Industry: It may be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The trimethoxyphenyl group is known to interact with various biological targets, potentially inhibiting or modulating their activity. The anthracene core can also participate in π-π stacking interactions, which are important in molecular recognition processes.
Comparison with Similar Compounds
Similar compounds to Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- include:
Anthracene, 9-[[(4-methoxyphenyl)methoxy]methyl]-: This compound has a similar structure but with a 4-methoxyphenyl group instead of the 3,4,5-trimethoxyphenyl group.
Anthracene, 9-[[(3,4-dimethoxyphenyl)methoxy]methyl]-: This compound features a 3,4-dimethoxyphenyl group, lacking one methoxy group compared to the original compound.
The uniqueness of Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- lies in the presence of the 3,4,5-trimethoxyphenyl group, which can enhance its biological activity and interactions with molecular targets compared to its analogs.
Properties
CAS No. |
588729-10-6 |
|---|---|
Molecular Formula |
C25H24O4 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
9-[(3,4,5-trimethoxyphenyl)methoxymethyl]anthracene |
InChI |
InChI=1S/C25H24O4/c1-26-23-12-17(13-24(27-2)25(23)28-3)15-29-16-22-20-10-6-4-8-18(20)14-19-9-5-7-11-21(19)22/h4-14H,15-16H2,1-3H3 |
InChI Key |
ZOYOOHUVLMDNKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)COCC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


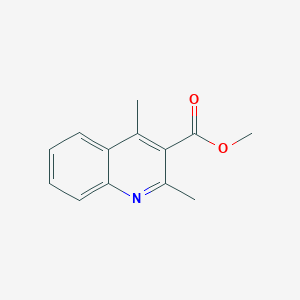
![2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline](/img/structure/B14220254.png)
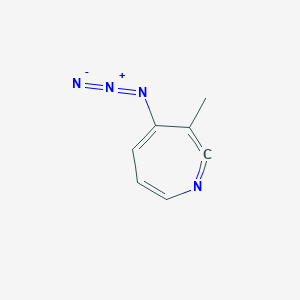

![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14220292.png)
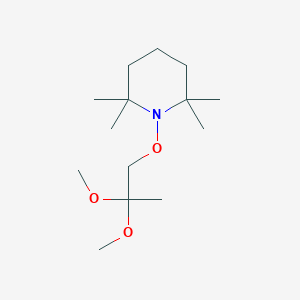
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate](/img/structure/B14220306.png)


![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid](/img/structure/B14220335.png)
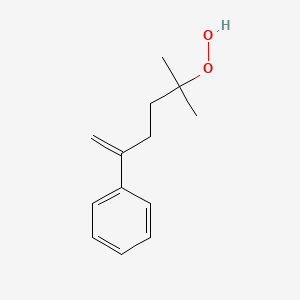
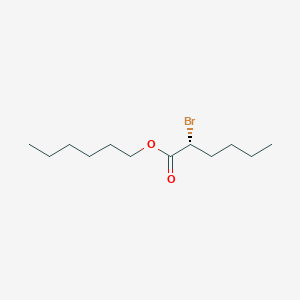
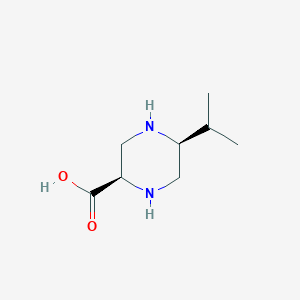
![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)
